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Compound of Interest

Compound Name: 4-Bromo-2-(trimethylsilyl)thiazole

Cat. No.: B028640

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trimethylsilyl)thiazole is a key heterocyclic building block in organic synthesis,
particularly valued in the construction of complex thiazole-containing molecules. Its utility is
prominent in the development of pharmaceuticals and agrochemicals. The strategic placement
of a bromo group at the 4-position and a trimethylsilyl (TMS) group at the 2-position offers
synthetic chemists a versatile platform for a variety of chemical transformations. The TMS
group can activate the thiazole ring for electrophilic substitution or be replaced in cross-
coupling reactions, while the bromo substituent provides a handle for introducing further
molecular complexity through reactions like Suzuki or Stille couplings. A thorough
understanding of its spectroscopic properties is fundamental for its correct identification, purity
assessment, and for monitoring its transformations in chemical reactions. This guide provides a
detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and
infrared (IR) spectroscopic data for 4-Bromo-2-(trimethylsilyl)thiazole.

Molecular Structure and Properties

The structural representation and key properties of 4-Bromo-2-(trimethylsilyl)thiazole are
summarized below.
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Property Value

Chemical Formula CeH10BrNSSi
Molecular Weight 236.20 g/mol

CAS Number 108306-53-2
Appearance Liquid

Density 1.384 g/mL at 25 °C

Spectroscopic Data Analysis

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous
identification and characterization of 4-Bromo-2-(trimethylsilyl)thiazole. While readily
available, open-access experimental spectra are limited, the expected spectral features can be
predicted based on the molecular structure and data from closely related compounds. The
seminal work on the synthesis of silylated thiazoles by Dondoni et al. provides a foundational
understanding of these molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

The proton NMR spectrum of 4-Bromo-2-(trimethylsilyl)thiazole is expected to be simple and
highly informative.

Expected *H NMR Data:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.3 Singlet 1H H-5 (thiazole ring)
~0.3 Singlet 9H -Si(CH3)3

Interpretation:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b028640?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo00243a029
https://www.benchchem.com/product/b028640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the 5-position. Due
to the absence of adjacent protons, its signal is expected to appear as a sharp singlet. Its
chemical shift will be in the aromatic region, influenced by the electron-withdrawing effects of
the nitrogen and sulfur atoms and the bromine atom.

o Trimethylsilyl Protons (-Si(CHs)3): The nine protons of the three methyl groups attached to
the silicon atom are chemically equivalent. Therefore, they will give rise to a single, strong
singlet signal at a characteristically upfield chemical shift, typically around 0.3 ppm.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Expected 13C NMR Data:

Chemical Shift (6, ppm) Assighment
~160 C-2 (thiazole ring)
~125 C-5 (thiazole ring)
~115 C-4 (thiazole ring)
~-1 -Si(CHs)3

Interpretation:

e Thiazole Carbons: Three distinct signals are expected for the carbon atoms of the thiazole
ring. The carbon atom at the 2-position (C-2), bonded to the nitrogen, sulfur, and silicon
atoms, will be the most deshielded and appear at the lowest field. The carbon at the 4-
position (C-4), bearing the bromine atom, will be significantly shielded compared to C-2. The
carbon at the 5-position (C-5) will resonate at a chemical shift intermediate to C-2 and C-4.

» Trimethylsilyl Carbons: The three equivalent methyl carbons of the TMS group will exhibit a
single signal at a very upfield chemical shift, typically below O ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Bromo-2-(trimethylsilyl)thiazole, the presence of bromine and silicon
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isotopes will lead to a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrometry Data:

mlz Interpretation

Molecular ion peak [M]*, showing the
235/237 characteristic isotopic pattern for one bromine
atom (*°Br and &Br in ~1:1 ratio).

Fragment ion corresponding to the loss of a

220/222
methyl group ([M-CHs]™*).
73 Fragment ion corresponding to the trimethylsilyl
cation ([Si(CHs)3]*).
Interpretation:

The mass spectrum will prominently display the molecular ion peak with its characteristic
isotopic signature for a monobrominated compound. The base peak is often the trimethylsilyl
cation at m/z 73, which is a very stable fragment. Another significant fragment would arise from
the loss of a methyl radical from the molecular ion. PubChem provides predicted mass-to-
charge ratios for various adducts which can be useful in high-resolution mass spectrometry
analysis.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:
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Wavenumber (cm~?) Assignment

~3100 C-H stretching (aromatic, thiazole ring)
~2960, 2900 C-H stretching (aliphatic, CHs of TMS)
~1450-1550 C=C and C=N stretching (thiazole ring)

Si-C stretching (symmetric deformation of Si-
~1250

(CH3)3)
~840 Si-C stretching (rocking of Si-(CHs)s)
~700-800 C-Br stretching

Interpretation:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the thiazole
ring and the TMS group. The vibrations of the thiazole ring will appear in the fingerprint region.
The strong bands corresponding to the Si-C stretching and deformation modes of the TMS
group are highly characteristic and useful for confirming its presence.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 4-Bromo-2-
(trimethylsilyl)thiazole.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-(trimethylsilyl)thiazole
in about 0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Use
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to obtain singlets for all carbon signals.
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Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after
separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

« lonization: Use electron ionization (El) for GC-MS or electrospray ionization (ESI) for LC-MS.

e Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared Spectroscopy

o Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by
placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

e Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

Visualizations
Molecular Structure of 4-Bromo-2-(trimethylsilyl)thiazole

Caption: 2D structure of 4-Bromo-2-(trimethylsilyl)thiazole.

Spectroscopic Analysis Workflow

Spectroscopic Analysis

Data Interpretation
NMR (*H, 13C)

Sample Preparation ~—>
Purity Assessment

4-Bromo-2-(trimethylsilyl)thiazole ——®>{ Infrared Spectroscopy

N

\ Structural Elucidation

Mass Spectrometry
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Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data for 4-Bromo-2-(trimethylsilyl)thiazole provides a definitive fingerprint
for its identification and characterization. The combination of NMR, MS, and IR spectroscopy
allows for a complete structural elucidation and purity assessment, which are critical for its
application in synthetic organic chemistry. This guide serves as a valuable resource for
researchers utilizing this versatile building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]

e 2. PubChemLite - 4-bromo-2-(trimethylsilyl)-1,3-thiazole (C6H10BrNSSi)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Data for 4-Bromo-2-
(trimethylsilyl)thiazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028640#spectroscopic-data-for-4-bromo-2-
trimethylsilyl-thiazole-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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